![molecular formula C13H11ClN4O B3001327 N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1706415-15-7](/img/structure/B3001327.png)
N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a useful research compound. Its molecular formula is C13H11ClN4O and its molecular weight is 274.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
- A study by Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide compounds, which showed significant inhibition of bacterial and fungal growth, highlighting the antimicrobial potential of these compounds (Akbari et al., 2008).
Reactions and Synthesis Approaches
- Volovenko et al. (2004) detailed the synthesis of pyrrolothiazolopyrimidinetriones from reactions involving 3,4-dichloro-N-R-maleimides and substituted thiouracils, contributing to the development of new pyrrolo[3,4-d]pyrimidine derivatives (Volovenko et al., 2004).
Antitumor Activities
- Xin (2012) investigated the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, a structurally similar compound, underscoring the relevance of these compounds in cancer research (Xin, 2012).
Synthesis Methods
- Wang et al. (2017) reported a green and simple method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, demonstrating an eco-friendly approach to producing these compounds (Wang et al., 2017).
Antimicrobial Activity
- Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides with significant antimicrobial activity, further emphasizing the medical significance of pyrimidine derivatives (Kolisnyk et al., 2015).
Ring Cleavage Reactions
- Kinoshita et al. (1989) explored the reactions of 1,3-oxazine-2,4(3H)-dione derivatives, providing insight into the chemical behavior and potential applications of related pyrrolo[3,4-d]pyrimidine compounds (Kinoshita et al., 1989).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrimidine derivatives have shown antimicrobial activity , the specific safety and hazards associated with “N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” are not detailed in the available resources.
作用機序
Target of Action
The compound N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, also known as N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide, is a heterocyclic pyrimidine derivative . Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , anti-inflammatory , and antimalarial effects.
Mode of Action
Pyrimidine derivatives have been reported to interact with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . The interaction with these targets can lead to various changes in cellular processes, potentially contributing to the compound’s biological activities.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and immune response, among others .
Pharmacokinetics
It is noted that all the potent compounds from a series of pyrrolo[2,3-d]pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Given the broad spectrum of biological activities associated with pyrimidine derivatives, it is likely that the compound’s action results in various effects at the molecular and cellular level, potentially contributing to its biological activities .
特性
IUPAC Name |
N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c14-10-2-1-3-11(4-10)17-13(19)18-6-9-5-15-8-16-12(9)7-18/h1-5,8H,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEYPWJETDZWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3001248.png)
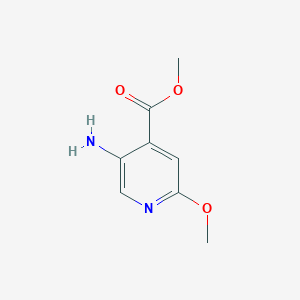

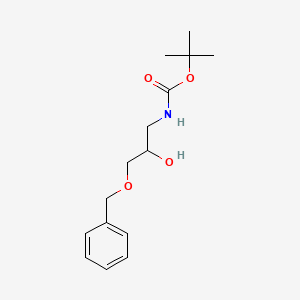
![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B3001255.png)
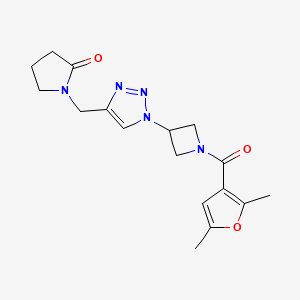
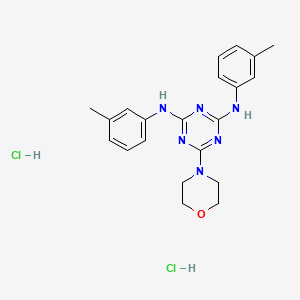
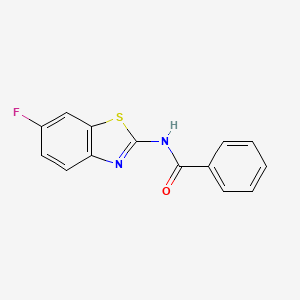

![N-[2-(4-Methoxy-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001262.png)
![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)


